3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-

Descripción general

Descripción

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- is a complex organic compound with the molecular formula C13H10N2OS2 and a molecular weight of 274.4 g/mol. This compound is characterized by the presence of a thiophene ring, a benzoyl group, and an amino group, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carbonitrile group. The amino and benzoyl groups are then added through subsequent reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The methylthio (-SCH₃) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation of -SCH₃ | H₂O₂ (30%), AcOH, 50°C | Sulfoxide (-S(O)CH₃) | |

| Further oxidation to sulfone | mCPBA (meta-chloroperbenzoic acid), RT | Sulfone (-SO₂CH₃) |

Key Findings :

- Sulfoxide formation occurs selectively without affecting the nitrile or benzoyl groups.

- Over-oxidation to sulfone requires stronger oxidizing agents and prolonged reaction times.

Reduction Reactions

The nitrile (-CN) group is susceptible to reduction, yielding primary amines or aldehydes.

Key Findings :

- LiAlH₄ fully reduces the nitrile to an amine, while DIBAL-H selectively produces aldehydes.

- The benzoyl group remains intact under these conditions.

Substitution Reactions

The amino (-NH₂) group participates in nucleophilic substitution or coupling reactions.

Key Findings :

- Acylation enhances solubility in non-polar solvents.

- Palladium-catalyzed coupling introduces aryl groups at the 4-position, expanding derivatization potential.

Cyclization and Ring-Opening Reactions

The nitrile and benzoyl groups facilitate cyclization under basic or acidic conditions.

Key Findings :

- Cyclization forms fused heterocycles relevant to pharmaceutical intermediates.

- Strong acids cleave the thiophene ring, yielding linear sulfonic acids.

Hydrolysis Reactions

The benzoyl (-COPh) group undergoes hydrolysis under acidic or alkaline conditions.

Key Findings :

- Hydrolysis yields carboxylic acid derivatives, which are precursors for further functionalization.

Photochemical Reactions

UV irradiation induces isomerization or degradation pathways.

Key Findings :

- Isomerization alters the compound’s electronic properties.

- Photodegradation pathways are critical for environmental fate studies.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promising potential in medicinal chemistry due to its biological activities:

- Antioxidant Properties: It exhibits antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Activity: Studies indicate effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential: Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells by inhibiting tubulin polymerization, essential for mitosis.

Organic Electronics

3-Thiophenecarbonitrile derivatives are explored in the field of organic electronics:

- Organic Semiconductors: Its unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs).

- Charge Transport Materials: The compound can serve as a building block for materials that facilitate charge transport in electronic devices.

Chemical Synthesis

In organic synthesis, this compound acts as a versatile building block:

- Synthesis of Complex Molecules: It is employed in synthesizing more complex heterocyclic compounds due to its reactive functional groups.

- Reactivity Studies: The compound undergoes various chemical reactions including oxidation and substitution, making it valuable for studying reaction mechanisms.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives similar to 3-Thiophenecarbonitrile, focusing on their effects on human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The results indicated that specific modifications at the thiophene ring significantly enhanced biological activity.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| CA-4 | 1.2 | Tubulin polymerization inhibition |

| 3-Thiophenecarbonitrile | TBD | Potential tubulin inhibitor |

This study emphasizes the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Organic Electronics

Research on thiophene derivatives has shown their potential in organic electronics applications. For instance, compounds similar to 3-Thiophenecarbonitrile have been utilized in fabricating organic solar cells due to their ability to facilitate charge separation and transport.

Mecanismo De Acción

The mechanism by which 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and leading to desired outcomes.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-3-carbonitrile: A simpler analog with a similar thiophene ring and carbonitrile group.

4-Amino-3-thiophenecarbonitrile: Another analog with an amino group attached to the thiophene ring.

5-Benzoyl-2-thiophenecarbonitrile: A compound with a benzoyl group attached to the thiophene ring.

Uniqueness

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar molecules .

Actividad Biológica

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

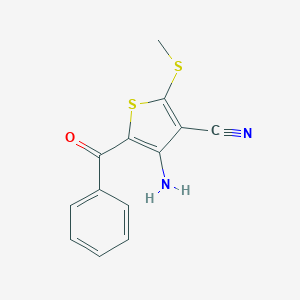

The chemical structure of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- can be represented as follows:

- Molecular Formula : C14H12N2OS

- Molar Mass : 288.39 g/mol

- CAS Number : 116170-97-9

This compound contains a thiophene ring, a carbonitrile group, and a benzoyl moiety, contributing to its unique chemical properties.

Antimicrobial Activity

Research has indicated that compounds similar to 3-Thiophenecarbonitrile exhibit antimicrobial properties. A study demonstrated that derivatives of thiophene compounds possess significant antibacterial activity against various strains of bacteria. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. Analogous compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. The antioxidant efficacy is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Tyrosinase Inhibition

One of the notable biological activities of 3-Thiophenecarbonitrile is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that related analogs effectively inhibit tyrosinase activity in vitro, suggesting that this compound may have similar effects .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In studies involving B16F10 murine melanoma cells, certain analogs demonstrated potent tyrosinase inhibition without significant cytotoxic effects at concentrations below 20 µM. However, some derivatives exhibited concentration-dependent cytotoxicity, necessitating careful evaluation of their therapeutic windows .

Study 1: Tyrosinase Inhibition Assay

A recent investigation focused on the tyrosinase inhibitory activity of various thiophene derivatives. The study reported that one analog exhibited an IC50 value of 1.12 µM, significantly stronger than the commonly used kojic acid (IC50 = 24.09 µM). This suggests that modifications to the thiophene structure can enhance inhibitory potency against tyrosinase .

| Compound | IC50 Value (µM) |

|---|---|

| Kojic Acid | 24.09 |

| Analog 1 | 17.62 |

| Analog 2 | 6.18 |

| Analog 3 | 1.12 |

Study 2: Antioxidant Activity Evaluation

In another study assessing antioxidant properties, several thiophene derivatives were evaluated for their ability to reduce reactive oxygen species (ROS) levels in cellular models. The results indicated that these compounds effectively reduced ROS levels comparable to Trolox, a vitamin E analog used as a standard antioxidant .

Propiedades

IUPAC Name |

4-amino-5-benzoyl-2-methylsulfanylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-17-13-9(7-14)10(15)12(18-13)11(16)8-5-3-2-4-6-8/h2-6H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBHTUZPSRFSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356099 | |

| Record name | 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116171-03-0 | |

| Record name | 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.